![molecular formula C10H8ClN3O2 B1466291 1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1267314-48-6](/img/structure/B1466291.png)
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” are not explicitly mentioned in the sources retrieved .Applications De Recherche Scientifique
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The presence of the triazole ring in the compound’s structure suggests potential efficacy against a range of microbial pathogens. Research indicates that triazole compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi . This makes them valuable in the development of new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance.
Anticancer Potential
The structural motif of triazole is often found in compounds with antitumor activities. For instance, similar compounds with chlorophenyl groups have been shown to react with organotin(IV) complexes, which exhibit antitumor activities against various human cancer cell lines . This suggests that “1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid” could be a candidate for further research in cancer therapy.
Antiviral Applications
Triazole derivatives have been documented to possess antiviral activities. They can bind with high affinity to various enzymes and receptors in the biological system, making them versatile in combating viral infections. The compound’s potential to inhibit viral replication could be explored for the treatment of diseases caused by RNA and DNA viruses .
Anti-inflammatory and Analgesic Effects
The triazole core is associated with anti-inflammatory and analgesic effects. This is due to its ability to interact with biological receptors and enzymes that play a role in the body’s inflammatory response. As such, “1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid” could be investigated for its efficacy in reducing inflammation and pain .
Antiepileptic and CNS Activities
Compounds containing the triazole ring have been used in the treatment of central nervous system (CNS) disorders, including epilepsy. The compound could potentially modulate neurotransmitter activity or ion channels in the brain, providing a basis for antiepileptic drug development .
Material Science Applications
Due to their electron-deficient nature, triazoles exhibit excellent electron-transport and hole-blocking properties. These characteristics make them promising organic materials for applications in material science, such as in the development of organic semiconductors and other electronic materials .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-8-3-1-7(2-4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQWJZLVTKZYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



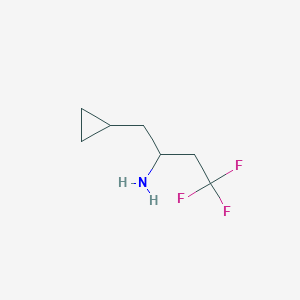
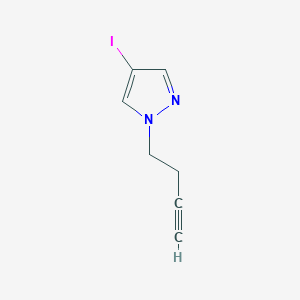
amine](/img/structure/B1466212.png)
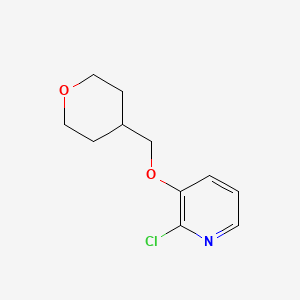

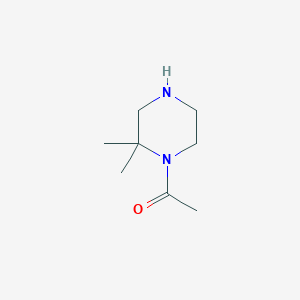
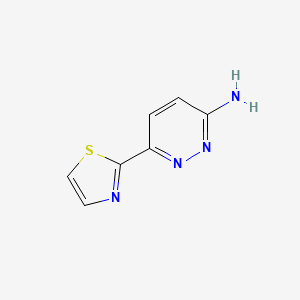

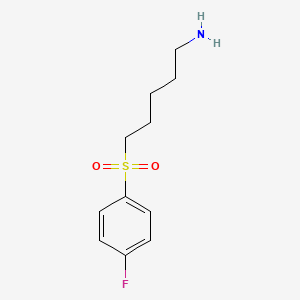
![(1-ethyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1466226.png)
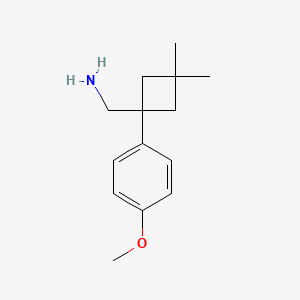

![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466230.png)
